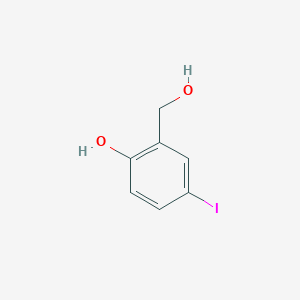

2-(Hydroxymethyl)-4-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOVQYQJPVOXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502025 | |

| Record name | 2-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-07-6 | |

| Record name | 2-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Chemical Transformations Involving 2 Hydroxymethyl 4 Iodophenol

Detailed Reaction Pathway Analysis through Computational Chemistry

While specific computational studies exclusively focused on 2-(hydroxymethyl)-4-iodophenol are not extensively documented in the literature, density functional theory (DFT) calculations on related substituted phenols and iodophenols provide significant insights into its probable reaction pathways.

Computational studies on similar phenolic systems suggest that reactions involving the hydroxymethyl group often proceed through key intermediates such as quinone methides (QMs). nih.govresearchgate.net For this compound, under basic conditions, deprotonation of the phenolic hydroxyl group would be the initial step, followed by the elimination of the hydroxyl from the hydroxymethyl group to form an ortho-quinone methide intermediate. DFT calculations on other systems have been used to determine the energy barriers for the formation of such intermediates and their subsequent reactions. researchgate.net

In the context of cyclization reactions, theoretical studies on the carbonylation cyclization of 1,5-diynes have utilized DFT to investigate the mechanistic intricacies, including the identification of transition states for steps like silylrhodation. researchgate.net Similar computational approaches could be applied to model the transition states in the cyclization reactions of this compound.

For cross-coupling reactions, DFT studies on the Ullmann-type reactions of iodobenzene (B50100) with various nucleophiles (aniline, phenol (B47542), thiophenol) have elucidated the energetics of different proposed mechanisms, including Oxidative Addition-Reductive Elimination (OA-RE), σ-bond Metathesis (MET), Single Electron Transfer (SET), and Halogen Atom Transfer (HAT). mdpi.com These studies help in predicting the most likely pathway for palladium- or copper-catalyzed reactions involving the C-I bond of this compound. The calculations often involve optimizing the geometries of reactants, transition states, intermediates, and products to map out the potential energy surface of the reaction.

Kinetic Studies of Reactions Modifying or Utilizing the this compound Scaffold

Direct kinetic data for reactions of this compound are not widely available. However, kinetic studies on analogous compounds provide a framework for understanding its reactivity. For instance, the base-catalyzed self-condensation of 4-hydroxymethylphenol has been shown to be a first-order reaction, a finding that supports a mechanism involving the formation of a quinone methide intermediate as the rate-determining step. researchgate.net It is plausible that similar reactions involving this compound would exhibit comparable kinetics.

In the context of palladium-catalyzed reactions, the kinetics are often complex and depend on various factors including the catalyst, ligands, base, and solvent. For Sonogashira coupling reactions of 2-iodophenol (B132878) with terminal alkynes, optimization studies have shown that temperature and reaction time significantly influence the yield, which is an indirect reflection of the reaction kinetics. mdpi.com For example, increasing the temperature from 60 °C to 80 °C can dramatically increase the yield of the benzofuran (B130515) product. mdpi.com

Kinetic investigations into the hydrolysis of aryl phosphates with pyridine (B92270) nucleophiles have demonstrated how substituent effects on the aryl ring influence reaction rates, providing a basis for predicting how the electronic properties of the hydroxymethyl and iodo groups in this compound would affect the kinetics of similar transformations. acs.org

Influence of Substituents on the Reactivity Profile of Hydroxymethyl Iodophenols

The reactivity of this compound is significantly influenced by its substituents. The phenolic hydroxyl group is an activating, ortho, para-directing group due to its strong electron-donating resonance effect. The hydroxymethyl group, being weakly deactivating, can influence the acidity of the phenolic proton and participate directly in reactions. The iodine atom at the para position is a deactivating group due to its electron-withdrawing inductive effect, but it is also ortho, para-directing. researchgate.net More importantly, the C-I bond serves as a key reactive site for cross-coupling reactions.

The electron-withdrawing nature of the iodine atom increases the acidity of the phenolic proton compared to phenol itself. The hydroxymethyl group at the ortho position can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can also affect its acidity and nucleophilicity.

In electrophilic aromatic substitution reactions, the directing effects of the hydroxyl and iodo groups are reinforcing towards the positions ortho to the hydroxyl group (and meta to the iodo group). The presence of the iodine atom makes the aromatic ring less reactive towards further electrophilic substitution compared to 2-(hydroxymethyl)phenol.

In cross-coupling reactions, the iodine atom is an excellent leaving group, making this compound a versatile substrate for reactions like Suzuki, Heck, and Sonogashira couplings. The electronic nature of substituents on the coupling partner can also influence the reaction outcome. For instance, in the palladium-catalyzed coupling of 2-iodophenol with various aromatic acetylenes, electron-donating groups on the acetylene (B1199291) generally lead to higher yields of the corresponding benzofurans. mdpi.com

The following table summarizes the expected influence of the substituents on the reactivity of the this compound scaffold:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl (-OH) | C1 | Strong electron-donating (resonance), weak electron-withdrawing (inductive) | Activates the ring for electrophilic substitution, directs ortho and para. |

| Hydroxymethyl (-CH₂OH) | C2 | Weakly electron-withdrawing (inductive) | Can participate in intramolecular reactions (e.g., cyclization). askfilo.com |

| Iodine (-I) | C4 | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Deactivates the ring for electrophilic substitution, provides a site for cross-coupling reactions. |

Catalytic Cycles in Palladium- and Copper-Catalyzed Reactions of this compound

Palladium- and copper-catalyzed cross-coupling reactions are pivotal in functionalizing the this compound scaffold, primarily at the C-I bond.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, involving this compound (Ar-I) typically proceeds through the following key steps nobelprize.orglibretexts.org:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate (Ar-Pd-I).

Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira): In a Suzuki reaction, an organoboron compound (R-B(OR)₂) transfers its organic group (R) to the palladium center. In a Sonogashira reaction, a terminal alkyne coordinates to the palladium, and a copper co-catalyst facilitates the formation of a copper acetylide which then transfers the acetylenic group to the palladium.

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For the synthesis of benzofurans from 2-iodophenols and terminal alkynes, a tandem Sonogashira coupling followed by intramolecular cyclization is a common strategy. mdpi.comkoreascience.kr The catalytic cycle would involve the initial palladium-catalyzed coupling of the alkyne to the iodophenol, followed by a base-mediated intramolecular nucleophilic attack of the phenolic oxygen onto the newly installed alkyne, leading to the benzofuran ring system.

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for forming C-O, C-N, and C-S bonds. acs.org A plausible mechanism for a copper-catalyzed N-arylation of an amine (R₂NH) with this compound would involve:

Formation of a copper(I) amide complex from the amine and a copper(I) salt.

Coordination of the iodophenol to the copper center.

Oxidative addition of the iodophenol to the Cu(I) center to form a Cu(III) intermediate.

Reductive elimination of the arylated amine product, regenerating a Cu(I) species.

Investigation of Intramolecular Cyclization Mechanisms

The ortho-hydroxymethyl and phenolic hydroxyl groups of this compound can participate in intramolecular cyclization reactions to form heterocyclic structures, most notably benzofurans. askfilo.com

One common mechanism for the cyclization of 2-(hydroxymethyl)phenols involves the formation of a quinone methide (QM) intermediate, particularly under acidic or basic conditions. nih.govresearchgate.net

Under acidic conditions: Protonation of the benzylic hydroxyl group facilitates its departure as a water molecule, leading to a stabilized benzylic carbocation. This can then be attacked by the phenolic oxygen to form a dihydrobenzofuran ring, which may subsequently aromatize to a benzofuran.

Under basic conditions: Deprotonation of the phenolic hydroxyl group creates a phenoxide. Subsequent elimination of the benzylic hydroxyl group forms an ortho-quinone methide. Intramolecular Michael addition of a nucleophile (if present) or other rearrangements can then occur.

Another pathway for cyclization is through metal-catalyzed processes. For instance, palladium-catalyzed intramolecular Heck-type reactions can be employed. acs.org In such a scenario, a suitably functionalized side chain attached to the phenolic oxygen could undergo cyclization onto the aromatic ring.

The synthesis of pterocarpans and coumestans has been achieved through the Mitsunobu coupling of 3-(hydroxymethyl)benzofurans with o-iodophenols, highlighting the utility of intramolecular cyclization strategies in building complex molecules from iodophenol precursors. orgsyn.org

Applications of 2 Hydroxymethyl 4 Iodophenol in Contemporary Research Fields

Advanced Medicinal Chemistry and Drug Discovery

In the quest for new therapeutic agents, 2-(Hydroxymethyl)-4-iodophenol serves as a foundational scaffold for the development of complex molecules. Its derivatives are investigated for a range of pharmacological activities, leveraging the compound's structural attributes to interact with biological targets.

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex, biologically active molecules. Researchers utilize its functional groups as handles for chemical modification to produce derivatives with potential therapeutic applications. For instance, iodophenolic compounds have been noted for their potential selective cytotoxicity against cancer cells, making them valuable starting points in the development of new antineoplastic agents.

The synthesis of derivatives can proceed through several routes:

Etherification of the phenolic hydroxyl group.

Esterification or oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

Substitution reactions , where the hydroxymethyl group is replaced by other functionalities like amines or halides.

Cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the iodo-position to introduce new carbon-carbon or carbon-heteroatom bonds. This is particularly useful for building complex molecular architectures. rsc.orgsci-hub.se

These synthetic strategies have enabled the exploration of derivatives for various pharmacological activities, as detailed in the table below.

Table 1: Examples of Pharmacological Activities Investigated for this compound Derivatives

| Derivative Class | Synthetic Approach | Potential Pharmacological Activity | Research Area |

| Complex Iodophenols | Modification of hydroxyl/hydroxymethyl groups | Antineoplastic | Oncology |

| 2-(Aminomethyl)phenols | Substitution of the hydroxymethyl group | Antihypertensive | Cardiovascular |

| Phenolic Derivatives | General modification of the core structure | Diuretic | Cardiovascular/Renal |

| Aryl-linked Heterocycles | Cross-coupling at the iodine position | Enzyme Inhibition | Various |

This table is illustrative and based on activities reported for similar phenolic compounds.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modification. core.ac.ukunivpancasila.ac.id These scaffolds offer an efficient starting point for drug discovery, as they provide a proven structural foundation that can be decorated with various functional groups to create libraries of diverse compounds. core.ac.uk

The this compound core can be considered a privileged scaffold due to several key features:

Multiple, Orthogonal Reactive Sites: The phenolic hydroxyl, benzylic alcohol, and aryl iodide groups offer three distinct points for chemical modification. This allows for the systematic and independent introduction of different substituents to explore the chemical space around the core structure.

Synthetic Accessibility: The scaffold itself is readily available, and the functional groups are amenable to a wide range of well-established chemical transformations. core.ac.uk

Three-Dimensional Diversity: Modifications at the different positions can project functional groups into distinct vectors in three-dimensional space, allowing for fine-tuned interactions with the binding pockets of various biological targets like enzymes and receptors. univpancasila.ac.id

By leveraging diversity-oriented synthesis, a library based on this scaffold can be created to screen against a wide array of biological targets, accelerating the discovery of new lead compounds. core.ac.uk

Molecular probes are essential tools in chemical biology used to identify and study the function of biological targets. nih.gov They are small molecules that can specifically interact with a macromolecule (like an enzyme or protein) and report this interaction, often through a fluorescent or radioactive signal. nih.govmdpi.com

This compound is an excellent precursor for creating such probes:

Radiolabeling: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). A derivative of the compound that binds to a specific target can thus be converted into a radioligand for use in binding assays or in vivo imaging techniques like PET or SPECT.

Fluorescent Probes: The phenolic or hydroxymethyl group can serve as an attachment point for a fluorophore. mdpi.com Alternatively, the aryl iodide can be used in cross-coupling reactions to conjugate a fluorescent moiety to the core structure. The resulting probe can be used to visualize the localization of a target within cells or tissues via fluorescence microscopy. nih.govmdpi.com

For example, a derivative could be designed to bind to a specific enzyme. When the probe binds, its fluorescence properties might change, providing a direct signal of enzyme activity or inhibition. nih.gov This approach is valuable for high-throughput screening of potential drug candidates.

Computational methods like in silico screening and molecular docking are integral to modern drug discovery, allowing researchers to predict how a molecule might interact with a biological target before it is synthesized. nih.govfip.org Molecular docking software calculates the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor or enzyme. researchgate.net

Derivatives of this compound are well-suited for such computational studies. A virtual library of thousands of potential derivatives can be generated by computationally adding different substituents at its three main modification sites. This library can then be screened against the three-dimensional structures of known biological targets.

The process typically involves:

Target Selection: A protein structure, often obtained from the Protein Data Bank (PDB), is chosen (e.g., a kinase, protease, or receptor implicated in a disease). nih.gov

Ligand Preparation: The 3D structures of virtual derivatives of this compound are generated and their energy is minimized.

Docking Simulation: Software like AutoDock Vina is used to fit the ligands into the binding site of the target protein. nih.gov

Scoring and Analysis: The program calculates a binding energy score, which predicts the binding affinity. researchgate.net Lower binding energies suggest a more favorable interaction. The predicted binding poses can be visualized to understand key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

This in silico approach helps prioritize which derivatives are most likely to be active, saving significant time and resources in the lab.

Table 2: Illustrative Biological Targets for In Silico Docking Studies of this compound Derivatives

| Target Class | Specific Example (PDB ID) | Therapeutic Area | Rationale for Docking |

| Protein Kinases | Cyclin-Dependent Kinase 6 (4TTH) | Oncology | Phenolic scaffolds are common in kinase inhibitors. |

| Proteases | β-Secretase (BACE1) | Neurodegenerative Disease | Iodinated chalcones and flavonols show BACE-1 inhibition. nih.gov |

| Viral Enzymes | SARS-CoV-2 Main Protease (6Y2F) | Infectious Disease | Screening natural products and derivatives for antiviral potential. nih.gov |

| Hormone Receptors | Estrogen Receptor α (3ERT) | Oncology | Phenolic core mimics the natural ligand estradiol. |

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. collaborativedrug.comyoutube.com By systematically modifying a lead compound and observing the resulting changes in potency, researchers can develop a model for optimizing the drug candidate. youtube.com

For derivatives of this compound, SAR studies would focus on the systematic modification of its three key functional regions:

The Phenolic Hydroxyl Group:

Modification: Converting the hydroxyl group to an ether or ester.

Potential Impact: This can alter hydrogen bonding capabilities, membrane permeability, and metabolic stability. For example, in some scaffolds, converting a phenol (B47542) to a methyl ether can either increase or decrease activity depending on whether the hydrogen bond donation is critical for binding. nih.gov

The Hydroxymethyl Group:

Modification: Oxidizing it to an aldehyde or carboxylic acid, converting it to an ether, or replacing it with other groups (e.g., aminomethyl, halomethyl).

Potential Impact: This position can probe different regions of a binding pocket. Changing the size, polarity, or hydrogen-bonding capacity of this substituent can dramatically affect binding affinity and selectivity. Studies on similar scaffolds have shown that a hydroxymethyl group can be a critical substituent for activity. nih.gov

The Iodine Atom:

Modification: Replacing iodine with other halogens (F, Cl, Br) or with different aryl or alkyl groups via cross-coupling.

Potential Impact: The iodine atom is a large, polarizable halogen that can form strong halogen bonds with protein backbones. Replacing it with smaller halogens or non-halogen groups alters the size, electronics, and lipophilicity of this part of the molecule, which can significantly influence potency and selectivity. researchgate.netesisresearch.org

A systematic SAR study allows for the rational design of more potent and selective compounds, transforming an initial hit into a viable drug candidate.

Materials Science and Engineering

The chemical reactivity of this compound also makes it a valuable monomer and intermediate in the field of materials science. Its bifunctional nature (containing both hydroxyl and hydroxymethyl groups) and the presence of an aryl iodide make it suitable for creating novel polymers and functional materials. bldpharm.com

The key applications in this field include:

Synthesis of Conjugated Polymers: The iodine atom is a prime functional group for participating in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. These reactions are fundamental to the synthesis of conjugated polymers, which are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. This compound can be used to introduce specific functionalities into the polymer backbone or as a building block for more complex monomers.

Development of Polyesters and Polyethers: The phenolic hydroxyl and the primary alcohol of the hydroxymethyl group can both participate in polymerization reactions. For example, they can react with dicarboxylic acids or their derivatives to form novel polyesters, or with dihalides to form polyethers. The presence of the iodine atom along the polymer backbone provides a reactive handle for post-polymerization modification, allowing for the tuning of the material's properties.

Precursors for Metal-Organic Frameworks (MOFs): The hydroxymethyl and phenolic groups can be oxidized to form a dicarboxylic acid. The resulting 4-iodo-isophthalic acid derivative can then serve as an organic linker to create Metal-Organic Frameworks. MOFs are highly porous materials with applications in gas storage, separation, and catalysis.

The ability to incorporate this compound into larger molecular or polymeric structures allows for the precise engineering of materials with desired electronic, optical, or thermal properties.

Integration of this compound into Functional Polymers and Composites

The presence of both a phenolic hydroxyl and a primary alcohol (hydroxymethyl) group allows this compound to be readily incorporated into various polymer backbones through esterification or etherification reactions. This integration serves to imbue the resulting polymers with specific functionalities, primarily derived from the iodine atom. The high atomic number and electron density of iodine make it an effective attenuator of X-rays.

Research in this area focuses on creating polymers and composites with enhanced radiopacity for medical imaging applications. For instance, polymers containing iodinated phenolic moieties can be used to fabricate radiopaque microspheres or nanoparticles for use as contrast agents in computed tomography (CT). nih.gov These polymeric materials can be engineered to be biocompatible and can be co-assembled with other polymers, such as polystyrene-b-polyethylene glycol (PS-b-PEG), to form micelles with very high iodine loading, leading to strong X-ray attenuation. nih.gov The this compound monomer can be incorporated into polymer chains to create materials for applications such as visible surgical aids or radiopaque coatings for medical devices.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Method of Integration | Resulting Functionality | Potential Application |

|---|---|---|---|

| Polyesters / Polycarbonates | Polycondensation using the two hydroxyl groups | Inherent Radiopacity | Biocompatible and biodegradable medical implants visible under X-ray |

| Poly(meth)acrylates | Esterification of the hydroxymethyl group with (meth)acryloyl chloride followed by polymerization | Pendant iodinated functional group | Radiopaque polymer composites and coatings |

| Polyurethanes | Reaction of the hydroxyl groups with diisocyanates | Enhanced X-ray contrast | Materials for catheters and other medical devices |

Precursor Role in the Synthesis of Advanced Organic Electronic Materials

In the field of organic electronics, which focuses on carbon-based semiconductors, this compound serves as a key precursor and building block. epfl.ch The reactivity of the carbon-iodine bond is central to its utility. The iodine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

These synthetic strategies allow for the construction of complex π-conjugated systems by coupling the iodophenol core with other aromatic or vinylic building blocks. The hydroxymethyl and phenolic hydroxyl groups provide additional benefits: they can be used to tune the solubility of the resulting materials, modify their solid-state packing through hydrogen bonding, and serve as attachment points for other functional units. This versatility enables the synthesis of a wide range of organic molecules with tailored electronic properties for applications in:

Organic Field-Effect Transistors (OFETs): Building blocks for n-type and p-type organic semiconductors. ulb.ac.be

Organic Light-Emitting Diodes (OLEDs): Precursors for emissive materials or host materials in the emissive layer.

Organic Photovoltaics (OPVs): Components for synthesizing donor or acceptor molecules used in the active layer of solar cells.

The ability to precisely modify the molecular structure from this precursor allows researchers to fine-tune the energy levels (HOMO/LUMO) and charge transport characteristics of the final materials. ulb.ac.be

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. longdom.orgwikipedia.org this compound is an excellent candidate for such studies due to its array of functional groups capable of participating in these interactions.

Hydrogen Bonding: The molecule possesses two hydrogen bond donors (the phenolic and alcohol -OH groups) and two oxygen atoms that can act as acceptors. This allows for the formation of extensive and robust hydrogen-bonding networks, directing molecules to assemble into well-defined one-, two-, or three-dimensional architectures.

π-π Stacking: The aromatic phenyl ring can interact with adjacent rings through π-π stacking forces, further stabilizing the assembled structures.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis bases (electron donors). This is a highly directional and specific interaction that provides an additional tool for controlling molecular assembly.

The combination of these non-covalent forces can drive the spontaneous self-assembly of this compound into higher-order structures like liquid crystals, gels, or molecular crystals with unique properties. wikipedia.org This controlled organization at the molecular level is fundamental to creating novel materials for sensing, catalysis, and electronics. longdom.org

Chemical Biology and Bioanalytical Assays

The compound has found significant utility in the sensitive detection and imaging of biological processes.

Utility as a Chemiluminescence Enhancer in Enzymatic Assays

One of the most well-documented applications of iodophenols is in enhanced chemiluminescence (ECL) detection systems. tcichemicals.com In immunoassays like ELISA and Western blotting, horseradish peroxidase (HRP) is a commonly used enzyme label. sigmaaldrich.com HRP catalyzes the oxidation of luminol (B1675438) by hydrogen peroxide, a reaction that produces a brief burst of light.

Phenolic compounds, including 4-iodophenol (B32979), can dramatically enhance the light signal from this reaction. tcichemicals.com The enhancer acts as an intermediate, reacting with the HRP enzyme complex to form a phenoxyl radical. This radical then efficiently transfers energy to luminol, boosting the intensity and duration of the light emission. cdnsciencepub.com Studies have quantified the reaction kinetics, showing that the rate constants for the reaction of 4-iodophenol with HRP intermediates are significantly high, which is consistent with its role as an effective enhancer. cdnsciencepub.com In some systems, such as HRP encapsulated in liposomes, 4-iodophenol was found to increase the chemiluminescence intensity by a factor of 150 compared to the unenhanced reaction. nih.gov

Table 2: Second-Order Rate Constants for Reactions of HRP Intermediates with 4-Iodophenol and Luminol

| Substrate | Rate Constant with HRP-I (k₁) (M⁻¹s⁻¹) | Rate Constant with HRP-II (k₂) (M⁻¹s⁻¹) |

|---|---|---|

| 4-Iodophenol | (5.6 ± 0.3) x 10⁶ | (1.78 ± 0.09) x 10⁶ |

| Luminol | 2.3 x 10⁶ | 7.2 x 10⁴ |

Data derived from stopped-flow kinetic measurements at pH 8.6. cdnsciencepub.com

Development of Fluorescent and Radiosensitive Probes from this compound

The structure of this compound makes it a suitable scaffold for creating molecular probes for biological research.

Fluorescent Probes: The core structure can be chemically modified to create probes that signal the presence of specific analytes or enzymatic activity through a fluorescent turn-on mechanism. For example, the phenolic hydroxyl group can be masked with a specific chemical moiety that is cleaved by a target enzyme. This cleavage event would release the phenol and alter the electronic properties of an attached fluorophore, leading to a detectable change in fluorescence. This principle is widely used in developing sensitive substrates for enzymes like HRP. mdpi.com

Radiosensitive Probes: The iodine atom is key to its use in radiosensitive probes. By replacing the stable ¹²⁷I isotope with a radioactive one, such as ¹²³I, ¹²⁵I, or ¹³¹I, the molecule is transformed into a radiotracer. nih.gov This process, known as radioiodination, can be achieved through electrophilic substitution on the activated phenol ring. nih.gov These radiolabeled molecules can be used for:

SPECT Imaging: Probes labeled with ¹²³I can be used for in vivo imaging of biological targets.

Autoradiography: Probes labeled with ¹²⁵I are used for ex vivo tissue analysis.

Targeted Radiotherapy: Molecules labeled with the beta-emitter ¹³¹I can be designed to selectively bind to cancer cells and deliver a cytotoxic radiation dose.

Applications in Imaging and Diagnostic Research

The properties of this compound and its derivatives translate directly into applications in medical imaging and diagnostics. Its role as a chemiluminescence enhancer is crucial for high-sensitivity detection in research and diagnostic immunoassays. scbt.com

Furthermore, the iodine atom's ability to attenuate X-rays makes it a fundamental component in the design of contrast agents for CT imaging. nih.gov While simple iodophenols are not used directly, they are precursors to more complex, water-soluble, and non-toxic iodinated molecules like Iopamidol, which are used clinically to improve the visibility of blood vessels and organs. nih.gov The development of iodinated polymers and nanoparticles represents a frontier in creating next-generation CT contrast media with longer circulation times and potential for targeted delivery. nih.gov The dual utility of the iodine atom—for both X-ray attenuation and radioisotope incorporation—makes this class of compounds exceptionally valuable in the field of theranostics, where diagnosis and therapy are combined in a single agent.

Computational and Theoretical Investigations of 2 Hydroxymethyl 4 Iodophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electron distribution and energy of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique lens through which to examine molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For 2-(Hydroxymethyl)-4-iodophenol, DFT can be employed to optimize the molecular geometry, predicting bond lengths and angles with high accuracy, which often show excellent agreement with experimental results.

Key molecular properties that can be investigated using DFT include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of intermolecular interactions and chemical reactions.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, offering insights into the molecule's polarity and reactive sites.

Thermodynamic Properties: DFT calculations can predict thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity at different temperatures. researchgate.net

Nonlinear Optical (NLO) Properties: Parameters like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be calculated to assess the potential of a molecule for use in NLO materials.

Table 1: Representative DFT-Calculated Molecular Properties for Phenolic Compounds

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | 2.5 Debye | Measures overall molecular polarity |

| O-H Bond Dissociation Enthalpy | 85 kcal/mol | Relates to antioxidant activity researchgate.net |

Studies on substituted phenols have shown that substituents significantly influence these properties. For instance, the presence of electron-withdrawing groups can fortify intramolecular hydrogen bonds. acs.org The electronic spectra and solvatochromic behavior of substituted phenols have also been successfully investigated using DFT methods. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate results for reaction energies and activation barriers. nih.gov

For this compound, ab initio calculations can elucidate potential reaction mechanisms. For example, in studying the reactions of phenolic compounds, these methods can map the entire reaction pathway from reactants to products, identifying the transition state structures and their corresponding energies. usda.govcore.ac.uk This information is critical for predicting reaction rates and understanding the feasibility of a chemical transformation.

High-level ab initio methods like G4 theory or coupled-cluster techniques can be used to:

Calculate bond dissociation enthalpies with high accuracy, which is essential for predicting antioxidant activity. nih.govacs.org

Determine proton affinities and gas-phase acidities to understand acid-base properties. acs.org

Model the thermodynamics of complex reactions, such as oxidation or hydroxymethylation, providing insights that are difficult to obtain experimentally. core.ac.ukresearchgate.net

Studies on chlorinated phenols have demonstrated that while DFT is reasonably accurate, higher-level ab initio methods can provide better agreement with experimental values for activation and reaction energies. nih.gov

Molecular Dynamics Simulations of this compound in Different Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic picture of a system, revealing how molecules behave and interact in different environments, such as in aqueous solution or in contact with other materials. nih.govtandfonline.com

For this compound, MD simulations could be applied to:

Analyze Solvation: Investigate the hydration shell around the molecule in water, identifying the number of hydrogen bonds between the solute and solvent molecules and their dynamics. acs.orgias.ac.in Simulations can show how the phenolic hydroxyl and hydroxymethyl groups interact with surrounding water molecules. nih.gov

Study Interactions with Biomolecules: Simulate the interaction of this compound with a biological target, such as an enzyme active site. This can reveal the binding mode, calculate binding free energies, and identify key intermolecular interactions stabilizing the complex.

Investigate Behavior in Polymers or on Surfaces: Model the behavior of the molecule within a polymer matrix or adsorbed onto a surface, like that of microplastics or graphene oxide. tandfonline.comgithub.io This can help understand its role as an additive or its fate as an environmental pollutant.

Reactive force fields (ReaxFF) can also be used in MD simulations to model chemical reactions, such as the gasification of phenol (B47542) in supercritical water, providing insights into complex reaction networks. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical properties and biological activity. The presence of hydroxyl, hydroxymethyl, and iodo substituents on the benzene (B151609) ring allows for a rich variety of interactions.

Conformational Analysis: The molecule's flexibility is primarily due to the rotation around the C-C bond of the hydroxymethyl group and the C-O bond of the hydroxyl group. The relative orientation of these two groups is particularly important. Computational studies on 2-substituted phenols show that an intramolecular hydrogen bond can form between the ortho-hydroxyl and the adjacent substituent, which stabilizes the conformation. acs.orgresearchgate.net For this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group is expected to be a key factor in determining its most stable conformer.

Intermolecular Interactions: In the solid state or in condensed phases, molecules of this compound can interact through several mechanisms:

Hydrogen Bonding: The hydroxyl and hydroxymethyl groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular O-H···O interactions that can form chains or more complex networks.

Halogen Bonding: The iodine atom can act as a Lewis acid (a "σ-hole"), forming a directional non-covalent interaction with a Lewis base, such as the oxygen atom of a hydroxyl or carbonyl group on a neighboring molecule. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

These interactions are crucial in determining how molecules pack in a crystal and how they bind to biological receptors.

Predictive Modeling for Rational Design of Novel this compound Derivatives

Computational methods are integral to the rational design of new molecules with tailored properties. By starting with the this compound scaffold, predictive models can guide the synthesis of derivatives with enhanced activity or desired physicochemical characteristics.

This in silico design process typically involves:

Generating a Virtual Library: Creating a library of hypothetical derivatives by modifying the parent structure with different functional groups at various positions.

Calculating Molecular Descriptors: Using methods like DFT to calculate a range of quantum chemical descriptors for each derivative. These can include electronic properties (HOMO/LUMO), steric parameters, and lipophilicity (e.g., logP). iosrjournals.orgresearchgate.net

Developing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These statistical models correlate the calculated descriptors with a specific activity (like toxicity or binding affinity) or property (like solubility). nih.gov By training a model on a set of known compounds, it can then predict the activity of new, unsynthesized derivatives.

Virtual Screening and Docking: If the goal is to design a molecule that binds to a specific biological target, molecular docking simulations can be used to predict the binding affinity and orientation of each derivative in the target's active site. This allows for the prioritization of candidates that are most likely to be active.

This computational pre-screening significantly reduces the time and cost associated with experimental synthesis and testing, focusing laboratory efforts on the most promising candidates. mdpi.com

Computational Analysis of Crystal Packing and Solid-State Properties of Iodophenols

The arrangement of molecules in a crystalline solid, known as crystal packing, dictates many important material properties, including melting point, solubility, and bioavailability. Computational Crystal Structure Prediction (CSP) has become a vital tool for exploring the potential solid forms (polymorphs) of a molecule before they are discovered experimentally. researchgate.netnih.gov

The CSP process for a molecule like this compound would involve:

Generating Hypothetical Crystal Structures: Using specialized algorithms to generate thousands of plausible crystal packing arrangements based on the molecule's geometry.

Lattice Energy Minimization: Calculating the lattice energy of these structures using force fields or more accurate quantum mechanical methods to rank them by stability. The structures with the lowest lattice energy are considered the most likely to be observed experimentally. github.io

Analysis of Intermolecular Interactions: The predicted stable structures are then analyzed to understand the key interactions that govern the crystal packing. For iodophenols, this analysis would focus on the interplay between strong O-H···O hydrogen bonds and other significant interactions like halogen bonding (I···O) and π-π stacking. nih.govresearchgate.net

Future Research Directions and Interdisciplinary Perspectives

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental stewardship necessitates the development of green synthetic routes for 2-(Hydroxymethyl)-4-iodophenol. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. ijbpas.com Key areas of exploration include:

Catalytic Systems: A significant push towards using heterogeneous and biocatalysts is anticipated. mdpi.comjddhs.com These catalysts offer advantages such as ease of separation, reusability, and operation under milder reaction conditions. mdpi.com For instance, the development of copper(II) nitrate-catalyzed aerobic oxyiodination of phenols in water presents a green alternative to traditional iodination methods. researchgate.net

Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into benign solvent systems like water, supercritical fluids, and ionic liquids will be crucial. jddhs.comijsrst.com Solvent-free reaction conditions are also a promising avenue for minimizing environmental impact. mdpi.com

Energy Efficiency: Innovative energy sources such as microwave and ultrasound irradiation can accelerate reaction rates and reduce energy consumption compared to conventional heating methods. mdpi.comjddhs.com Photochemistry, utilizing light to initiate reactions, also offers a green alternative. jddhs.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, will be prioritized. ijsrst.com This includes the development of one-pot reactions and metal-catalyzed acceptorless coupling methods for synthesizing related heterocyclic structures. mdpi.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Iodophenol Synthesis

| Feature | Conventional Methods | Green Chemistry Approaches |

| Catalysts | Often rely on stoichiometric and hazardous reagents. | Utilize recyclable heterogeneous or biocatalysts. mdpi.comjddhs.com |

| Solvents | Typically involve volatile and toxic organic solvents. | Employ water, supercritical fluids, or solvent-free conditions. jddhs.comijsrst.com |

| Energy | High energy consumption due to prolonged heating. | Energy-efficient methods like microwave or photochemical reactions. jddhs.com |

| Waste | Generation of significant amounts of hazardous waste. | Minimal waste generation due to high atom economy. ijsrst.com |

Identification of Novel Biological Targets and Therapeutic Avenues

While the specific biological activities of this compound are not extensively documented, the broader class of phenolic compounds exhibits a wide range of therapeutic properties. mdpi.commdpi.com Future research should focus on elucidating the specific biological targets and potential therapeutic applications of this compound and its derivatives.

Phenolic compounds are known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comnih.gov The presence of the iodine atom in this compound could modulate its biological activity, potentially enhancing its efficacy or conferring novel properties. For instance, some bromophenol compounds have shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting that halogenated phenols could be leads for neurological disorders. mdpi.com

Key research directions include:

Screening for Biological Activity: High-throughput screening of this compound and a library of its derivatives against a panel of biological targets, including enzymes, receptors, and whole cells, is a critical first step. mdpi.com This could uncover potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as molecular docking, proteomics, and genomics.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogues of this compound will help to establish a clear understanding of how chemical structure influences biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Table 2: Potential Therapeutic Applications of Phenolic Compounds and Future Research Directions for this compound

| Therapeutic Area | Known Activities of Phenolic Compounds | Future Research on this compound |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. mdpi.com | Screening against various cancer cell lines and investigation of anticancer mechanisms. |

| Antimicrobial | Activity against a broad spectrum of bacteria and fungi. mdpi.comnih.gov | Evaluation of antimicrobial efficacy, particularly against drug-resistant strains. |

| Anti-inflammatory | Reduction of inflammatory markers. mdpi.com | Investigation of effects on inflammatory pathways and potential for treating inflammatory diseases. |

| Neuroprotective | Inhibition of enzymes associated with neurodegenerative diseases. mdpi.com | Assessment of neuroprotective effects and inhibition of targets like acetylcholinesterase. |

Advancements in Photo-responsive and Smart Materials based on this compound

The unique chemical structure of this compound, featuring hydroxyl and hydroxymethyl functional groups, makes it a promising candidate for incorporation into novel polymers and materials. nih.gov These functional groups provide reactive sites for polymerization and cross-linking, enabling the synthesis of advanced materials with tailored properties.

The field of photo-responsive or "smart" materials, which change their properties in response to light, is a particularly exciting area of exploration. specificpolymers.comresearchgate.netresearchgate.netresearchgate.net The incorporation of this compound into polymer backbones could lead to the development of:

Photo-responsive Polymers: By attaching photo-sensitive moieties to the phenolic ring or the hydroxymethyl group, it may be possible to create polymers that undergo reversible changes in shape, solubility, or other properties upon light irradiation. nih.govspecificpolymers.comsciengine.com

Smart Hydrogels: Cross-linked polymer networks containing this compound could form smart hydrogels with applications in drug delivery, tissue engineering, and soft robotics. researchgate.netnih.gov

Functional Coatings and Films: The ability to tune the surface properties of materials is crucial for many applications. Polymers derived from this compound could be used to create coatings with switchable wettability or adhesive properties. nih.gov

The iodo-substituent can also play a role in the material's properties by influencing its electronic characteristics and its ability to participate in further chemical modifications.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. preprints.org These computational tools can accelerate the discovery and optimization of novel compounds and synthetic routes. beilstein-journals.orgnih.govnih.gov

For this compound, AI and ML can be applied in several ways:

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activities of novel derivatives of this compound based on their chemical structures. ijain.orgresearchgate.netfnasjournals.com This can help to prioritize which compounds to synthesize and test, saving time and resources.

Optimizing Synthesis: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, including catalyst selection, solvent choice, and reaction temperature. beilstein-journals.orgnih.govbeilstein-journals.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using this compound as a starting scaffold. This opens up vast possibilities for the discovery of novel therapeutics and functional materials.

Synergistic Experimental-Computational Approaches for Comprehensive Understanding

The complexity of chemical and biological systems often requires a multifaceted approach that combines experimental and computational methods. rsc.orgresearchgate.net A synergistic relationship between these two domains will be essential for a comprehensive understanding of this compound.

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can provide insights into the conformation, electronic properties, and reactivity of this compound. bham.ac.ukresearchgate.net This information can guide the design of new experiments and help to interpret experimental results.

Experimental Validation: Computational predictions must be validated through rigorous experimental work. nih.gov For example, predicted biological activities should be confirmed through in vitro and in vivo assays, and proposed reaction mechanisms should be supported by kinetic and spectroscopic studies.

By closely integrating computational and experimental workflows, researchers can accelerate the pace of discovery and gain a deeper understanding of the fundamental properties and potential applications of this compound. nih.gov This interdisciplinary approach will be crucial for unlocking the full potential of this intriguing molecule.

Q & A

Basic: What are the established methods for synthesizing and purifying 2-(Hydroxymethyl)-4-iodophenol?

Methodological Answer:

Synthesis typically involves iodination of a phenol derivative. A two-step approach is common:

Hydroxymethylation : Introduce the hydroxymethyl group to 4-iodophenol via Mannich reaction or hydroxymethylation using formaldehyde under basic conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via TLC or HPLC .

Critical Note : Optimize reaction stoichiometry to minimize di-iodinated byproducts. Confirm purity with NMR (e.g., absence of aromatic proton splitting at ~7 ppm for mono-substitution) .

Basic: How to confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR :

- IR : O-H stretch (~3300 cm⁻¹), C-I stretch (~500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 264 (C₇H₇IO₂) with isotopic pattern confirming iodine .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential iodine vapor release.

- Storage : In amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation.

- Waste Disposal : Follow halogenated waste guidelines (e.g., neutralization with NaOH before disposal) .

Advanced: How to design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.

- Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Controls : Include a nitrogen-purged sample to assess oxidative degradation.

- Data Interpretation : Plot degradation kinetics (zero/first-order) and identify breakdown products (e.g., de-iodinated derivatives) using LC-MS .

Advanced: How to resolve contradictions in spectral data indicating unexpected byproducts?

Methodological Answer:

- Scenario : NMR shows extra peaks suggesting impurities.

- Troubleshooting Steps :

Advanced: What are the potential applications of this compound in drug development?

Methodological Answer:

- Intermediate in Prodrug Synthesis : The hydroxymethyl group can be esterified for enhanced bioavailability. For example, acetylation yields a prodrug hydrolyzed in vivo .

- Radiotracer Development : Replace iodine-127 with iodine-125 for imaging studies. Validate uptake in cell lines using gamma counters .

- Antimicrobial Studies : Screen against Gram-positive/negative bacteria (MIC assays). Compare with non-iodinated analogs to assess iodine’s role in bioactivity .

Advanced: How to analyze the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.